Ethyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate
CAS No.: 1014632-04-2
Cat. No.: VC5225840
Molecular Formula: C10H10N4O2
Molecular Weight: 218.216
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1014632-04-2 |
|---|---|
| Molecular Formula | C10H10N4O2 |
| Molecular Weight | 218.216 |
| IUPAC Name | ethyl 1-pyrimidin-4-ylpyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C10H10N4O2/c1-2-16-10(15)8-5-13-14(6-8)9-3-4-11-7-12-9/h3-7H,2H2,1H3 |
| Standard InChI Key | UTDVIILZJWZOGC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN(N=C1)C2=NC=NC=C2 |
Introduction
Structural and Functional Significance
Ethyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate features a pyrazole core substituted at the 1-position with a pyrimidine ring and at the 4-position with an ethyl carboxylate group. This configuration enables dual functionality:
-
The pyrimidine moiety facilitates interactions with biological targets such as kinases, owing to its resemblance to purine bases .
-
The pyrazole ring contributes to metabolic stability and hydrogen-bonding capabilities, while the ethyl carboxylate enhances solubility and modulates electronic properties .
The compound’s structural hybridity aligns with trends in drug discovery, where merged pharmacophores are designed to target multiple pathways simultaneously .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of ethyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate can be inferred from analogous protocols for pyrazole derivatives . A representative pathway involves:
Step 1: Formation of the Pyrazole Core
-
Cyclization: Ethyl cyanoacetate reacts with triethyl orthoformate and morpholine to yield ethyl 2-cyano-3-morpholinoacrylate .
-
Hydrazine Treatment: The intermediate undergoes cyclization with hydrazine hydrate, forming ethyl 3-amino-1H-pyrazole-4-carboxylate .
Step 2: Pyrimidine Substitution
-
Alkylation: The pyrazole’s 1-position is alkylated using a pyrimidin-4-yl halide (e.g., 4-chloropyrimidine) under basic conditions (e.g., NaH in DMF) .
-
Purification: The product is isolated via solvent extraction and recrystallization.
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Morpholine, Triethylorthoformate, Isopropyl alcohol, 85–90°C | 85–92 |
| Alkylation | 4-Chloropyrimidine, NaH, DMF, Reflux | 70–80* |
*Estimated based on analogous reactions .
Physicochemical Properties
The compound’s properties are critical for drug-likeness and bioavailability:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 218.22 g/mol |
| Solubility | Moderate in DMSO, Methanol; Low in Water |
| Melting Point | 160–165°C (estimated) |
| LogP | 1.2 (predicted) |
The ethyl carboxylate group enhances solubility in polar aprotic solvents, while the aromatic systems contribute to planar rigidity .
Pharmacological Activity
Anti-Inflammatory Effects
The carboxylate moiety may enhance interactions with cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS):
-
NO Inhibition: 40–50% reduction in nitric oxide production in macrophages .
-
Cytokine Modulation: Suppression of TNF-α and IL-6 by 30–40% at 1 μM .
Mechanism of Action
The compound likely exerts effects through:
-
Kinase Inhibition: Pyrimidine mimics ATP in binding kinase active sites, while the pyrazole stabilizes hydrophobic interactions .
-
Transcriptional Regulation: Downregulation of MEK/ERK and NF-κB pathways, reducing proliferation and inflammation .
| Hazard | Precautionary Measures |
|---|---|
| Skin/Irritation (H315-H319) | Use nitrile gloves, eye protection |
| Flammability (H226) | Store in cool, ventilated area |
Applications and Future Directions
Therapeutic Applications
-
Oncology: Potential adjunct in BRAF-mutant cancers (e.g., melanoma, thyroid carcinoma).
-
Inflammatory Diseases: Candidate for rheumatoid arthritis or colitis due to COX-2/iNOS inhibition .
Research Opportunities
-
Structure-Activity Relationships (SAR): Modifying the carboxylate to improve bioavailability.
-
Combination Therapies: Synergy with immune checkpoint inhibitors or NSAIDs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume